molecular formula C24H37NaO6 B13446981 Lovastatin-d3 Hydroxy Acid Sodium Salt

Lovastatin-d3 Hydroxy Acid Sodium Salt

Cat. No.: B13446981
M. Wt: 447.6 g/mol
InChI Key: LXZBFUBRYYVRQJ-QRVNCVFZSA-M
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Description

Lovastatin-d3 Hydroxy Acid Sodium Salt is a deuterium-labeled metabolite of Lovastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This compound is primarily used in scientific research to study cholesterol biosynthesis and the pharmacokinetics of statins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lovastatin-d3 Hydroxy Acid Sodium Salt is typically synthesized by reacting chlorstatin-d3 Hydroxy Acid with sodium hydroxide. During this reaction, the hydroxy acid undergoes proton exchange to form the sodium salt .

Industrial Production Methods

The industrial production of sodium salts of statins, including this compound, involves the use of alkali, acid, solvents, and ion exchange chromatography. The process often starts with the lactone form of the statin, which is then converted to the sodium salt using sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions

Lovastatin-d3 Hydroxy Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Lovastatin-d3 Hydroxy Acid Sodium Salt is widely used in scientific research for various applications:

Mechanism of Action

Lovastatin-d3 Hydroxy Acid Sodium Salt exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonate. This inhibition reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lovastatin-d3 Hydroxy Acid Sodium Salt is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in mass spectrometry .

Properties

Molecular Formula

C24H37NaO6

Molecular Weight

447.6 g/mol

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[2-(trideuteriomethyl)butanoyloxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1/t14-,15?,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3;

InChI Key

LXZBFUBRYYVRQJ-QRVNCVFZSA-M

Isomeric SMILES

[2H]C([2H])([2H])C(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+]

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+]

Origin of Product

United States

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